molecular formula C21H23NO2 B1193658 RCS-4 CAS No. 1345966-78-0

RCS-4

Katalognummer: B1193658
CAS-Nummer: 1345966-78-0
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: OZCYJKDWRUIFFE-UHFFFAOYSA-N

Beschreibung

RCS-4 (exempt preparation) is a synthetic cannabinoid that is structurally similar to known cannabinoids. It is often used as an analytical reference standard in forensic and toxicology research. The compound is known by its formal name, (4-methoxyphenyl)(1-pentylindol-3-yl)methanone, and has a molecular formula of C21H23NO2 . It has been found in various herbal incense products and is regulated as a Schedule I compound in the United States .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon beinhaltet die Reaktion von 1-Pentylindol mit 4-Methoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu erhöhen. Die Verwendung automatisierter Systeme und Hochdurchsatztechniken sorgt für eine konsistente Produktion der Verbindung. Das Endprodukt wird häufig als Lösung in Methanol formuliert, um die Anwendung in analytischen Anwendungen zu vereinfachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon, wie z. B. hydroxylierte, carboxylierte und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

Background

Synthetic cannabinoids like RCS-4 have emerged as alternatives to traditional cannabis products, especially in light of legal restrictions on natural cannabinoids. Since its identification, this compound has been associated with recreational use and has been found in various herbal smoking blends. However, its pharmacological properties and metabolic pathways have also made it a subject of scientific inquiry.

Metabolite Profiling

One of the primary applications of this compound in scientific research is its metabolite profiling. A study conducted using human hepatocytes identified 18 metabolites of this compound, revealing significant insights into its biotransformation pathways. The metabolites were primarily hydroxylated and underwent various modifications such as demethylation and glucuronidation. This information is crucial for developing urine screening methods for detecting this compound use in clinical and forensic settings .

Metabolite Type Common Modifications
HydroxylatedDemethylation
CarboxylatedDealkylation
GlucuronidatedSulfation

Structure-Activity Relationships

Research has also focused on the structure-activity relationships (SAR) of this compound and its analogs. Studies have demonstrated that this compound exhibits agonist activity at both CB1 and CB2 receptors, with varying efficacy across different regioisomers and homologues. This exploration aids in understanding how structural modifications can influence receptor affinity and activity, providing valuable insights for drug design .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand its clearance rates compared to other cannabinoids like THC. Findings suggest that this compound has a distinct pharmacokinetic behavior that may influence its effects and potential for abuse .

Clinical Applications

Currently, there are no documented therapeutic applications for this compound; however, understanding its pharmacological effects is vital for assessing potential risks associated with its use. Clinical studies have reported symptoms related to this compound intoxication, including tachycardia and nausea, which highlight the need for awareness among healthcare providers regarding synthetic cannabinoids .

Detection in Biological Samples

The identification of metabolites derived from this compound is essential for forensic toxicology. Given that the parent compound may not be present in biological samples, the ability to detect specific metabolites allows for effective monitoring of substance use in both clinical and legal contexts .

Case Studies

Several case studies have documented instances of this compound use leading to acute intoxication scenarios in emergency departments. These cases underline the compound's potential health risks and the importance of developing reliable detection methods for forensic investigations .

Wirkmechanismus

RCS-4 exerts its effects by acting as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

(4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon gehört zu einer Klasse synthetischer Cannabinoide, die mehrere ähnliche Verbindungen umfasst, wie z. B.:

  • RCS-2
  • RCS-3
  • RCS-2-C4
  • RCS-3-C4
  • RCS-4-C4

Diese Verbindungen teilen einen ähnlichen Kernstruktur, unterscheiden sich jedoch in ihren Seitenketten und funktionellen Gruppen. (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon ist einzigartig in seinem spezifischen Substitutionsschema, das zu seinem einzigartigen pharmakologischen Profil beiträgt. Im Vergleich zu seinen Analoga hat (4-Methoxyphenyl)(1-Pentylindol-3-yl)methanon eine potente Agonistenaktivität sowohl an CB1- als auch an CB2-Rezeptoren gezeigt .

Biologische Aktivität

RCS-4, chemically known as 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, is a synthetic cannabinoid that has garnered attention due to its potent activity as a cannabinoid receptor agonist. This article delves into the biological activity of this compound, focusing on its metabolic pathways, pharmacokinetics, and implications for clinical and forensic applications.

Metabolic Pathways

The metabolism of this compound has been extensively studied, revealing a complex array of metabolites formed through various biotransformation processes. A significant study incubated this compound with human hepatocytes, leading to the identification of 18 distinct metabolites . The primary metabolic pathways include:

  • Hydroxylation : This is the most common transformation observed, leading to several hydroxylated metabolites.
  • O-Demethylation : This reaction generates major metabolites and is frequently followed by glucuronidation.
  • Carboxylation and Dealkylation : These transformations also contribute to the metabolic profile of this compound.
  • Sulfation : An additional sulfated metabolite was identified, highlighting the diversity of metabolic products.

The detailed metabolic scheme derived from this study is essential for understanding how this compound is processed in the body and is critical for developing detection methods in clinical and forensic settings .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the clearance rates and distribution of this compound. In a comparative analysis with other synthetic cannabinoids like THC and JWH-210, this compound exhibited distinct pharmacokinetic properties:

CompoundClearance (L/min/kg)
THC0.042
JWH-2100.048
This compound0.093

This data indicates that this compound has a relatively higher clearance rate compared to THC and JWH-210, suggesting differences in how these compounds are metabolized and eliminated from the body .

Case Studies and Clinical Implications

The identification of metabolites is crucial for clinical toxicology, especially when parent compounds are not detectable in urine samples. Studies have shown that while parent this compound may not be present in urine, its metabolites—such as glucuronides of hydroxylated forms—can be detected for extended periods post-consumption. For instance:

  • N-Hydroxypentyl Glucuronide : Detectable for at least 6 hours.
  • O-Demethyl-Hydroxy Metabolites : Detectable for about 4 hours.

These findings emphasize the importance of metabolite profiling in confirming this compound use in both clinical and forensic investigations .

Q & A

Q. What are the primary metabolic pathways of RCS-4 identified in human hepatocyte models, and how do they inform clinical detection strategies?

Basic Research Question
this compound undergoes extensive Phase I and II metabolism in human hepatocytes. The dominant pathways include:

  • O-demethylation of the methoxyphenyl group, often coupled with mono-/di-hydroxylation (e.g., M1, M3, M6 metabolites).
  • N-dealkylation of the pentyl chain, producing metabolites like M8 (this compound N-pentanoic acid).
  • Glucuronidation and sulfation as Phase II conjugation pathways, contributing to 6% of total metabolites (e.g., glucuronidated O-demethylated metabolites) .

Methodological Insight : Use high-resolution mass spectrometry (HRMS) coupled with human hepatocyte incubations to identify metabolic signatures. Structural confirmation requires synthetic reference standards and nuclear magnetic resonance (NMR) for ambiguous cases .

Q. Which analytical techniques are most effective for identifying and quantifying this compound metabolites in biological samples?

Basic Research Question

  • HRMS (TOF-MS) : Critical for untargeted metabolite profiling due to high mass accuracy (±5 ppm), enabling detection of hydroxylated, carboxylated, and conjugated metabolites .
  • GC-MS : Useful for detecting free aglycones post-hydrolysis in urine but limited to volatile metabolites .
  • Liquid Chromatography (LC) : Essential for separating polar metabolites, especially glucuronides and sulfates .

Validation : Cross-validate findings with synthetic standards and replicate studies in hepatocyte models to address false positives/negatives .

Q. What are the predominant this compound metabolites detected in urine, and how do they compare to in vitro hepatocyte data?

Basic Research Question
In urine, mono-hydroxylated glucuronides (e.g., O-demethyl-glucuronide) dominate, while di-hydroxylated metabolites appear at lower concentrations. Hepatocyte models accurately predict urinary metabolites, but discrepancies arise in sulfation rates, likely due to interspecies variability in enzyme expression .

Advanced Research Question

  • In vitro hepatocytes : Overemphasize glucuronidation due to enzyme saturation, underdetecting sulfation.
  • In vivo porcine models : Show higher sulfation rates (e.g., HO-RCS-4 sulfate in bile at 345 ng/g) and tissue-specific accumulation (e.g., lung: 111 ng/g this compound; liver: 46 ng/g HO-RCS-4) .

Methodological Gap : Combine hepatocyte data with tissue-specific pharmacokinetic models to predict human in vivo behavior. Use mass balance studies to account for biliary excretion and renal clearance .

Q. How can researchers resolve contradictions in metabolite identification between GC-MS and HRMS studies of this compound?

Advanced Research Question
Contradictions arise from:

  • GC-MS limitations : Inability to detect polar conjugates without hydrolysis, leading to underreporting of Phase II metabolites.
  • HRMS false positives : Isomeric metabolites (e.g., hydroxylation on phenyl vs. indole rings) require orthogonal techniques like NMR or ion mobility spectrometry .

Resolution Workflow :

Advanced Research Question

  • Toxicity : Design studies to measure acute effects (e.g., emesis, hallucinations) linked to metabolites like HO-RCS-4, which retains CB1/CB2 receptor affinity .
  • Drug Interactions : Screen for cytochrome P450 (CYP) inhibition/induction using hepatocyte co-incubations with probe substrates (e.g., midazolam for CYP3A4) .
  • Dosing : Use tissue distribution data (e.g., brain penetration of 14 ng/g) to calibrate neurobehavioral assays .

Q. How should researchers design experiments to investigate this compound's tissue distribution and accumulation in chronic use?

Advanced Research Question

  • Animal Models : Administer IV doses (e.g., 0.1 mg/kg in pigs) and collect tissues at multiple timepoints. Prioritize lung, liver, and kidney due to high metabolite retention .
  • Analytical Workflow :
    • Quantify parent drug and metabolites via LC-MS/MS with isotopically labeled internal standards.
    • Perform mass spectrometry imaging (MSI) to localize metabolites in tissues .

Data-Driven Insight : Chronic accumulation may occur in adipose tissue (not yet studied), requiring lipid-rich matrix extraction protocols .

Eigenschaften

IUPAC Name

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYJKDWRUIFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158820
Record name RCS-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL
Record name RCS-4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid

CAS No.

1345966-78-0
Record name RCS 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RCS-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RCS-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1345966-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RCS-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RCS-4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with IgG fraction of antiserum raised to Immunogen VI, diluted in 10 mM Tris, pH8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA checkerboard techniques. The plate was incubated overnight at 4° C., washed 4 times over 10 minutes with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of RCS-4 were prepared in TBST at 0, 0.3125, 0.625, 1.25, 2.5, 5, 10 and 20 ng/ml, and 50 μl of each was added to the appropriate wells (see FIG. 1). 75 μl of conjugate (appropriate hapten-HRP) diluted in Tris buffer (pH 7.2) containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells. The appropriate dilution of conjugate was also determined using standard ELISA checkerboard techniques. The plate was incubated at 25° C. for 1 hour. Excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that was then incubated for 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data are inputted to a computer program called ‘KC Junior’. It is a 4 parameter fit curve and allow the calculation of concentrations between the standard runs. This program is used to calculate the IC50s by dividing the 0 ng/ml OD value by 2 and obtaining the concentration value from the curve for this OD. The data generated in the assay and inputted to a computer program called ‘KC Junior’ are presented in Table 3.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.